Hexyl 2-methyl-3-pentenoate
Description
Classification within Organic Chemistry: Esters and Fatty Acid Derivatives
From a structural standpoint, Hexyl 2-methyl-3-pentenoate (B14747980) is unequivocally classified as an ester . ontosight.ai This classification is defined by the presence of a carboxyl group (-COO-) where the hydrogen of the carboxylic acid is replaced by a hydrocarbon group—in this case, a hexyl group. The formation of this ester linkage occurs between 2-methyl-3-pentenoic acid and hexanol.
Furthermore, Hexyl 2-methyl-3-pentenoate is categorized as a fatty acid ester . foodb.canih.gov Fatty acid esters are derivatives of fatty acids, which are carboxylic acids with a long aliphatic chain. foodb.ca Although 2-methyl-3-pentenoic acid is a branched and relatively short-chain carboxylic acid, in a broader chemical classification system, its ester derivatives fall under this category. foodb.cahmdb.ca This classification is significant as it groups the compound with a large class of molecules that are important in biological systems and industrial applications.
Current Status and Gaps in Academic Literature on this compound
The available academic literature on this compound is somewhat limited, with a notable focus on its application as a fragrance and flavoring agent. foodb.ca A search of scientific databases reveals that while the compound is mentioned in patents related to organoleptic uses and in flavor and fragrance compendiums, in-depth academic studies on its fundamental chemistry and biology are less common. google.comgoogle.com
A significant portion of the available information comes from industry-focused safety assessments and reports from organizations like the Research Institute for Fragrance Materials (RIFM). researchgate.netnih.gov These studies primarily address the safety of the compound for use in consumer products.
A review of the literature indicates a gap in the crystallographic data for 2-methyl-3-pentenoic acid and its esters, including the hexyl ester. While spectroscopic data from techniques like NMR and IR are available for the parent acid, detailed structural analysis of this compound through methods like X-ray crystallography is not widely reported. Furthermore, while its synthesis via esterification is known, there is a lack of extensive research on alternative synthetic methodologies and reaction kinetics under various conditions.
The biological activities of this compound, beyond its sensory perception, remain an under-explored area. While some related unsaturated esters are studied for their potential biological activities, specific research into the physiological effects of this compound is not prominent in the current body of academic work.
Interactive Data Table: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂O₂ | ontosight.ai |
| IUPAC Name | hexyl (E)-2-methylpent-3-enoate | nih.gov |
| Molar Mass | 198.30 g/mol | |
| Boiling Point | 247.2°C at 760 mmHg | echemi.com |
| Flash Point | 80.4°C | echemi.com |
| Refractive Index | 1.443 | echemi.com |
| Appearance | Colorless to pale yellow clear liquid | thegoodscentscompany.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
58625-95-9 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.3 g/mol |
IUPAC Name |
hexyl (E)-2-methylpent-3-enoate |
InChI |
InChI=1S/C12H22O2/c1-4-6-7-8-10-14-12(13)11(3)9-5-2/h5,9,11H,4,6-8,10H2,1-3H3/b9-5+ |
InChI Key |
BSKRYZBCMPUFRS-WEVVVXLNSA-N |
SMILES |
CCCCCCOC(=O)C(C)C=CC |
Isomeric SMILES |
CCCCCCOC(=O)C(C)/C=C/C |
Canonical SMILES |
CCCCCCOC(=O)C(C)C=CC |
Other CAS No. |
85508-08-3 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations of Hexyl 2 Methyl 3 Pentenoate
Conventional Esterification Pathways for Hexyl 2-methyl-3-pentenoate (B14747980) Synthesis
The most direct method for synthesizing hexyl 2-methyl-3-pentenoate is through the esterification of its parent carboxylic acid, 2-methyl-3-pentenoic acid, with hexanol. This reaction is typically catalyzed by a strong acid.
Acid-Catalyzed Esterification of 2-methyl-3-pentenoic Acid with Hexanol
The Fischer-Speier esterification is a classic and widely used method for producing esters. In this reaction, 2-methyl-3-pentenoic acid is reacted with hexanol in the presence of a catalytic amount of a strong protonic acid. google.com The acid protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the hydroxyl group of hexanol. The reaction is reversible, and to drive the equilibrium towards the product side, it is common to remove the water formed during the reaction, often by azeotropic distillation.
Optimization of Reaction Conditions and Yield
The efficiency of the esterification process is highly dependent on several factors, including temperature, catalyst concentration, and the molar ratio of the reactants. google.com Higher temperatures can accelerate the reaction rate; however, they may also lead to undesirable side reactions, such as the isomerization of the double bond in the pentenoic acid backbone. google.com The choice of solvent is also critical, with non-polar solvents often favoring the desired cis-isomer when that is the target. The ratio of solvent to reactant can also be optimized, with a suggested ratio of 600 g of solvent per mole of 2-methyl-3-pentenoic acid. google.com The reaction time can vary significantly, from a few hours to as long as 50 hours, and is inversely proportional to the reaction temperature. google.com
| Parameter | Condition | Rationale |
| Catalyst | Protonic Acid (e.g., H₂SO₄) | Increases the electrophilicity of the carboxylic acid. |
| Temperature | Controlled | Balances reaction rate with prevention of isomerization. google.com |
| Reactant Ratio | Excess Alcohol or Removal of Water | Drives the equilibrium towards ester formation. |
| Solvent | Lower Alkanol (e.g., Methanol (B129727), Ethanol) | Facilitates the reaction and can influence isomer ratios. google.com |
Precursor Synthesis and Derivatization Approaches
The synthesis of the key precursor, 2-methyl-3-pentenoic acid, is a critical step and can be achieved through various chemical transformations.
Halogenation of 1,3-Pentadiene (B166810) for 2-halo-3-pentene Intermediates
One industrial method for preparing the acid precursor involves the initial halogenation of 1,3-pentadiene (piperylene). google.com This is achieved by reacting 1,3-pentadiene with a hydrogen halide, such as hydrogen chloride (HCl) or hydrogen bromide (HBr). The reaction is typically conducted at controlled temperatures, ranging from -20°C to +30°C, to yield the corresponding 2-halo-3-pentene intermediate. The purity of the starting 1,3-pentadiene can range from 50% to 90%.
Grignard Reactions and Carboxylation for 2-methyl-3-pentenoic Acid
The 2-halo-3-pentene intermediate is then converted into a Grignard reagent by reacting it with magnesium metal in an etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF). leah4sci.com The formation of the Grignard reagent transforms the carbon atom bonded to the halogen into a potent nucleophile. libretexts.org This nucleophilic Grignard reagent is then reacted with carbon dioxide (carboxylation) in a subsequent step, followed by an acidic workup, to produce 2-methyl-3-pentenoic acid. libretexts.org
| Step | Reactants | Product | Key Conditions |
| 1. Halogenation | 1,3-Pentadiene, Hydrogen Halide (HCl or HBr) | 2-halo-3-pentene | -20°C to +30°C |
| 2. Grignard Formation | 2-halo-3-pentene, Magnesium | 2-magnesium halo-3-pentene | Diethyl ether or THF solvent |
| 3. Carboxylation | 2-magnesium halo-3-pentene, Carbon Dioxide | Halomagnesium carboxylate | Followed by acidic workup libretexts.org |
Synthesis via Alkyl-2-methyl-3,4-pentadienoate Intermediates and Catalytic Hydrogenation
An alternative route to 2-methyl-3-pentenoic acid and its esters involves the synthesis of an allene (B1206475) intermediate. This process starts with the reaction of a 1,1,1-trialkoxy propane (B168953) with 2-propynol-1 in the presence of a propionic acid catalyst to form an alkyl-2-methyl-3,4-pentadienoate. This allene ester is then subjected to catalytic hydrogenation. The use of specific catalysts, such as a Lindlar catalyst (palladium on calcium carbonate), can selectively hydrogenate the allene to the desired cis-alkene, yielding predominantly the cis-isomer of the alkyl-2-methyl-3-pentenoate. google.com This ester can then be hydrolyzed to the carboxylic acid if needed.
The hydrogenation of the mixed acid product in the presence of a palladium on calcium sulfate (B86663) catalyst (3% Pd) can also be used to adjust the isomeric mixture, enriching the cis-isomer to approximately 80%. This hydrogenation is typically carried out at pressures between 20-40 psig and temperatures of 20-25°C in a lower alkanol solvent.
Metal-Alkoxide Mediated Reactions of 2-methyl-3-pentenoic Acid
The reaction of 2-methyl-3-pentenoic acid with metal alkoxides, such as those of titanium and tin, presents a viable route for the formation of precursors that can be further elaborated into esters like this compound. These reactions typically proceed via a sol-gel process where the carboxylic acid coordinates to the metal center.
Research into analogous systems, such as the reaction of 3-pentenoic acid with titanium alkoxides, provides insight into the fundamental transformations. psu.edu The complexation between titanium tetraethoxide [Ti(OEt)₄] or titanium tetra-n-butoxide [Ti(OBuⁿ)₄] and 3-pentenoic acid in a 1:1 molar ratio has been studied at room temperature. psu.edu These studies, utilizing ¹³C-NMR and FTIR spectroscopy, have demonstrated that the reaction between the acid and the titanium alkoxide is typically complete. psu.edu The result is the formation of a metal-carboxylate complex.
In the case of 2-methyl-3-pentenoic acid, it has been noted that reactions with tin alkoxides, like Sn(OR)₄, can result in both mono- and bidentate coordination of the carboxylate group to the tin center. In contrast, titanium alkoxides tend to form bidentate complexes. This coordination modifies the reactivity of the carboxylic acid, and subsequent esterification with hexanol can be performed. The hydrolysis of these metal-alkoxide-pentenoate complexes has also been investigated, showing a release of the pentenoic acid, which indicates the reversible nature of the complexation under certain conditions. psu.edu
Table 1: Coordination Modes in Metal-Alkoxide Reactions with 2-methyl-3-pentenoic Acid
| Metal Alkoxide | Predominant Coordination Mode | Reference |
| Titanium Alkoxide (e.g., Ti(OR)₄) | Bidentate | |
| Tin Alkoxide (e.g., Sn(OR)₄) | Mono- and Bidentate |
Reaction Kinetics and Thermodynamic Control in this compound Synthesis
The synthesis of this compound is governed by the principles of reaction kinetics and thermodynamics, which dictate the final product distribution, particularly the isomeric composition. When competing reaction pathways exist, the reaction conditions, such as temperature and solvent, can be manipulated to favor either the kinetically or thermodynamically preferred product. wikipedia.org The kinetic product is the one that is formed faster due to a lower activation energy, while the thermodynamic product is the more stable one. wikipedia.org
In the context of the esterification of 2-methyl-3-pentenoic acid with hexanol, the rate of reaction is inversely proportional to the temperature. google.com However, higher temperatures can also promote isomerization of the double bond within the pentenoate moiety, leading to a mixture of cis (Z) and trans (E) isomers. google.com This interplay highlights the classic trade-off between reaction rate and product stability. To achieve a high yield of a specific isomer, reaction conditions must be carefully optimized to operate under either kinetic or thermodynamic control. For instance, using a strong, sterically hindered base at low temperatures often favors the formation of the kinetic enolate in related reactions, which can then be trapped to yield the less substituted product. masterorganicchemistry.com Conversely, higher temperatures and weaker bases allow for equilibrium to be established, favoring the more stable thermodynamic product. masterorganicchemistry.com
Temperature-Dependent Isomerization Phenomena during Esterification
A critical aspect of the synthesis of this compound is the control of the stereochemistry of the carbon-carbon double bond. The ratio of the cis (Z) to trans (E) isomers is highly dependent on the reaction temperature during the esterification process.
Experimental findings for the closely related ethyl 2-methyl-3-pentenoate demonstrate this phenomenon clearly. At a relatively low temperature of 60°C, the reaction yields a product with a high proportion of the cis isomer (98.5%). However, as the temperature is increased to above 100°C, the thermodynamically more stable trans isomer becomes the predominant product. This temperature-dependent isomerization is a key consideration for the synthesis of a specific isomer of this compound. To obtain a product rich in the cis isomer, the esterification should be conducted at lower temperatures, even if it requires a longer reaction time. Conversely, for the trans isomer, higher temperatures are necessary to overcome the activation barrier for isomerization and allow the reaction mixture to reach thermodynamic equilibrium.
Table 2: Effect of Temperature on Isomer Ratio in the Synthesis of Alkyl 2-methyl-3-pentenoates
| Temperature | Predominant Isomer | Isomer Ratio (cis:trans) | Reference |
| 60°C | cis | 98.5 : 1.5 | |
| >100°C | trans | Not specified, but trans is favored |
Exploratory Synthetic Strategies: Analogous Approaches in Ester Chemistry
Beyond direct esterification, other synthetic methodologies in ester chemistry can be considered as potential routes to this compound and its analogues. One such promising strategy is the alkoxycarbonylation of dienes. This approach involves the reaction of a diene with carbon monoxide and an alcohol in the presence of a catalyst, typically a transition metal complex. wipo.int This method is atom-economical and provides a direct route to unsaturated esters. nih.gov
Alkoxycarbonylation of Dienes as Potential Routes
The palladium-catalyzed alkoxycarbonylation of conjugated dienes is a well-established method for the synthesis of β,γ-unsaturated esters, which are structurally related to this compound. nih.gov In this reaction, a conjugated diene, such as 1,3-butadiene (B125203) or isoprene, reacts with carbon monoxide and an alcohol under catalytic conditions to yield the corresponding unsaturated ester. wipo.int For example, the reaction of 1,3-butadiene with carbon monoxide and methanol can produce methyl 3-pentenoate, a precursor to 2-methyl-3-pentenoic acid. wipo.int
The catalyst system is crucial for the success of this transformation and typically consists of a palladium precursor, such as palladium(II) acetate (B1210297) or palladium dichloride, and a phosphine (B1218219) ligand. wipo.intunimi.it The choice of ligand can influence the regioselectivity and efficiency of the reaction. This methodology offers a potential alternative to the traditional esterification of a pre-synthesized carboxylic acid, potentially allowing for a more convergent and efficient synthesis of the target molecule. The dicarbonylation of dienes to form adipic acid derivatives further showcases the industrial potential of such carbonylation reactions. unimi.it
Isomerism and Stereochemical Investigations of Hexyl 2 Methyl 3 Pentenoate
Characterization of Cis/Trans Isomers and their Ratios in Hexyl 2-methyl-3-pentenoate (B14747980)
The synthesis of Hexyl 2-methyl-3-pentenoate often results in a mixture of cis and trans isomers. google.com Research and industrial processes have reported various isomer ratios depending on the synthetic route employed. For instance, certain preparation methods yield a cis-to-trans isomer ratio of approximately 3:2. google.com Other processes are designed to produce mixtures with a 60:40 cis-trans isomer ratio. google.com Commercially, versions with a high concentration of the cis isomer are also available, sometimes specified as having a minimum of 97.0% purity for the high cis variant. thegoodscentscompany.comflavscents.com The IUPAC name for the trans isomer is hexyl (E)-2-methylpent-3-enoate. nih.gov
Table 1: Reported Isomer Ratios of this compound
| Isomer Ratio (cis:trans) | Source / Method |
| 3:2 | Synthesis via esterification of 2-methyl-3-pentenoic acid isomer mixture. google.com |
| 60:40 | Result of specific novel synthetic processes. google.com |
| High Cis (≥97.0%) | Commercially available formulation. thegoodscentscompany.comflavscents.com |
| ~80% cis | Produced via hydrogenation with a palladium/CaSO₄ catalyst. |
The determination and quantification of the cis/trans isomer ratio in a sample of this compound are crucial for quality control and for understanding the outcome of a synthetic reaction. The primary analytical techniques employed for this purpose are:
Gas-Liquid Chromatography (GLC): GLC is a powerful technique used to separate the components of a mixture. In the case of this compound, GLC can effectively separate the cis and trans isomers, allowing for their quantification. google.com The separated isomers can be collected through a process known as GLC trapping for further analysis. google.com
Nuclear Magnetic Resonance (NMR) Analysis: NMR spectroscopy provides detailed information about the structure of a molecule. For this compound, NMR analysis can confirm the identity of the isomers and determine their ratio in a mixture. google.com The chemical shifts and coupling constants of the vinyl protons are particularly useful for distinguishing between the cis and trans configurations. Generally, trans (E) isomers show larger coupling constants (J values) of around 15 Hz, while cis (Z) isomers exhibit smaller J values of approximately 10 Hz.
Stereoselective Synthesis and Control of Isomeric Purity
Controlling the isomeric purity of this compound is a key objective in its synthesis, particularly when specific organoleptic properties are desired. google.com Stereoselective synthesis methods aim to produce a higher proportion of one isomer over the other.
A significant method for achieving a high proportion of the cis isomer of alkyl 2-methyl-3-pentenoates involves the catalytic hydrogenation of a suitable precursor, such as an alkyl-2-methyl-3,4-pentadienoate. google.comgoogle.com This process selectively reduces one of the double bonds in the allene (B1206475) structure to yield the more stable cis-alkene configuration.
The choice of catalyst is critical for the success of this stereoselective hydrogenation. google.comgoogle.com Common catalysts include:
Raney Nickel
Palladium-on-carbon (Pd/C)
Lindlar catalyst (Palladium-on-calcium carbonate, Pd/CaCO₃)
The hydrogenation reaction typically proceeds at temperatures ranging from 10°C to 100°C and under hydrogen pressures of 5 to 80 psig. google.com The reaction yields a mixture that predominantly contains the alkyl-2-methyl-cis-3-pentenoate, along with other products like alkyl-2-methyl-4-pentenoate and the fully saturated alkyl-2-methyl pentanoate. google.com Over the course of the reaction, the amount of alkyl-2-methyl-4-pentenoate decreases while the saturated ester increases, with the quantity of the desired cis-3-pentenoate remaining relatively stable. google.com By using a palladium on calcium sulfate (B86663) catalyst (3% Pd), it is possible to obtain a mixture containing approximately 80% of the cis isomer.
Table 2: Catalysts and Conditions for Cis Isomer Enrichment
| Catalyst | Catalyst Support | Palladium Content | Temperature | Hydrogen Pressure |
| Raney Nickel | - | - | 10°C - 100°C | 5 - 80 psig |
| Palladium | Carbon (C) | 2% - 7% | 10°C - 50°C | - |
| Palladium (Lindlar) | Calcium Carbonate (CaCO₃) | 2% - 7% | 10°C - 50°C | - |
| Palladium | Calcium Sulfate (CaSO₄) | 3% | 20°C - 25°C | 20 - 40 psig |
Factors Influencing Isomerization Behavior in Synthetic Processes
Several factors can influence the final isomeric ratio of this compound during its synthesis. Understanding and controlling these factors are essential for achieving the desired isomeric purity.
Temperature: Temperature plays a crucial role in the isomerization of the product. Higher reaction temperatures can lead to the isomerization of the desired product, potentially altering the cis/trans ratio. google.com For instance, in some esterification processes, maintaining a temperature below 80°C is recommended to prevent thermal isomerization.
Reaction Time: The duration of the reaction can also affect the product composition. In catalytic hydrogenation, as the reaction proceeds, the relative amounts of the different pentenoate and pentanoate esters can change. google.com Reaction times can vary significantly, from 2 to 50 hours, and are often inversely proportional to the reaction temperature. google.com
Catalyst Choice: As detailed in the stereoselective synthesis section, the type of catalyst used has a profound impact on the resulting isomer mixture. google.comgoogle.com Catalysts like the Lindlar catalyst are specifically designed to favor the formation of cis-alkenes from alkynes or dienes. google.com
Solvent Polarity: The polarity of the solvent used in the reaction can also influence the isomer ratio. Non-polar solvents have been reported to favor the formation of cis isomers in certain synthetic routes.
Chemosensory Perception and Structure Activity Relationship Studies of Hexyl 2 Methyl 3 Pentenoate
Mechanistic Basis of Olfactory Receptor Interaction
The perception of odorants like Hexyl 2-methyl-3-pentenoate (B14747980) begins with a complex interaction at the molecular level within the nasal epithelium. semanticscholar.org Odorant molecules, which are typically volatile and hydrophobic organic compounds, are detected by a large family of G protein-coupled receptors (GPCRs), known as olfactory receptors (ORs), located on the surface of olfactory sensory neurons. semanticscholar.orgnih.govnih.gov The human genome contains approximately 400 functional ORs, and the perception of a specific smell arises from the combinatorial activation of a unique set of these receptors by a single odorant molecule. nih.govplos.org
The binding of an odorant to an OR is a highly specific process, yet a single receptor can recognize multiple odorants, and one odorant can activate several different receptors. plos.org This combinatorial coding scheme is fundamental to our ability to distinguish between a vast number of different smells. plos.org The interaction is primarily governed by the three-dimensional structure of the odorant and the shape of the receptor's binding pocket. nih.gov
For esters like Hexyl 2-methyl-3-pentenoate, binding is thought to be dominated by non-specific hydrophobic interactions between the molecule's hydrocarbon regions (the hexyl group and parts of the pentenoate chain) and the receptor pocket. plos.orgfrontiersin.org However, specific polar interactions, such as hydrogen bonds, can also play a critical role. frontiersin.org The activation of the OR is not merely a simple docking event. Structural studies on ORs have shown that the binding of an odorant can induce conformational changes in the receptor, particularly in its extracellular loops. nih.govnih.govfrontiersin.org These structural shifts are believed to trigger the intracellular signaling cascade that ultimately leads to an electrical signal being sent to the brain for processing. nih.gov The diversity in the transmembrane domains of ORs is linked to the wide range of odors they can recognize. plos.org
Structure-Odor/Flavor Relationships (SOR/SFR) for this compound and its Isomers
The specific chemical structure of this compound is directly responsible for its characteristic odor profile. Even minor changes to its geometry or composition can lead to significant alterations in perceived scent, a principle central to Structure-Odor Relationships (SOR).
This compound is recognized for its complex and pleasant fruity aroma. Olfactory analysis describes it as having a delicately tropical character. thegoodscentscompany.comflavscents.com This primary note is often further specified with nuances of melon and muscat grape, accompanied by peppery back notes. thegoodscentscompany.comflavscents.com Its profile is also described more broadly as fruity and is considered a good modifier for melon, grape, apple, and pineapple flavors. thegoodscentscompany.comthegoodscentscompany.com This compound belongs to the ester family, which is well-known for contributing fruity and floral scents to fragrances and foods. ontosight.ai
| Odor Descriptor | Associated Nuance/Note | Source |
|---|---|---|
| Tropical | Delicate, good base for tropical flavors | thegoodscentscompany.comthegoodscentscompany.com |
| Melon | Reminiscent of melon | thegoodscentscompany.com |
| Grape | Reminiscent of muscat grape | thegoodscentscompany.com |
| Fruity | General fruity character, modifier for apple and pineapple | thegoodscentscompany.comontosight.ai |
| Peppery | Peppery back notes | thegoodscentscompany.comflavscents.com |
This compound can exist as geometric isomers, specifically cis (Z) and trans (E), due to the double bond at the C-3 position. thegoodscentscompany.comdropofodor.com This spatial arrangement of atoms around the double bond can dramatically influence how the molecule interacts with olfactory receptors, leading to different scent profiles. dropofodor.com In cis isomers, similar functional groups are on the same side of the double bond, often creating a more compact structure, while in trans isomers, they are on opposite sides, resulting in a more linear shape. dropofodor.com
For many odorants, the cis and trans isomers have distinct odors. For example, cis-3-hexenol has a vibrant, fresh grassy scent, whereas its counterpart, trans-3-hexenol, possesses a similar green note but with an oilier and slightly bitter aroma. dropofodor.com Similarly, trans-4-methylcyclohexane methanol (B129727) is the dominant odorant in a mixture with its cis isomer, having a "licorice" and "sweet" scent and a much lower odor threshold. nih.gov
In the case of this compound, the cis isomer is specifically highlighted for its desirable aroma. Commercial preparations are often sold as "this compound (HIGH CIS)" to emphasize the presence of this particular isomer for its delicately tropical, melon, and grape notes. flavscents.com This suggests that the cis configuration is crucial for the compound's characteristic and valued olfactory profile. While some studies on analogous compounds have found no measurable impact of cis versus trans configuration on glomerular activity patterns in rats, the perceived differences in humans can be significant. nih.govnih.gov
The olfactory perception of an ester is highly dependent on its molecular architecture, including the length of its alkyl chains and the position of any double bonds. Studies on analogous esters and other unsaturated compounds reveal clear structure-odor trends.
Alkyl Chain Length: The length of the carbon chains in an ester (both the alcohol and acid portions) significantly impacts its scent. While many esters are known for their fruity aromas, increasing the chain length can shift the perceived scent to become more "fatty, soapy or metallic". researchgate.net This principle helps explain why this compound, with its C6 hexyl group, maintains a fruity character, whereas longer-chain esters might not.
Double Bond Position and Configuration: The position and configuration (cis/Z or trans/E) of a double bond are critical structural features that influence odor. researchgate.net The presence of a double bond can systematically affect the odor character. nih.gov For instance, in a series of alkenoic acids, the odor qualities changed from grassy-green to citrus-like and soapy as the chain length increased. researchgate.net The position of the double bond relative to the carbonyl group of the ester is particularly important. A double bond at the C-2 position in some pentenoate esters was found to significantly increase the odor threshold, making the compound less potent. researchgate.net Conversely, double bonds in the C-3 position, especially in the cis (Z) configuration, appear to have a special impact on the smell of straight-chain carbonyl compounds, a feature that may correspond to a specific interaction with receptor structures. researchgate.net This aligns with the importance of the cis-isomer of this compound for its distinct aroma.
| Structural Modification | Observed Effect on Odor Perception (in Analogous Compounds) | Source |
|---|---|---|
| Increasing Alkyl Chain Length | Shifts scent from "fruity" to "fatty, soapy, or metallic" | researchgate.net |
| Adding a Double Bond (Position Dependent) | A C-2 double bond can increase the odor threshold (decrease potency) | researchgate.net |
| Double Bond at C-3 Position | Appears to be of special smell impact, particularly in the cis (Z) configuration | researchgate.net |
| Presence of Double/Triple Bonds | Consistently affects glomerular activity patterns in the olfactory bulb | nih.gov |
Neurobiological Mapping of Olfactory Responses
The brain processes odor information by interpreting spatial patterns of neural activity that begin in the olfactory bulb.
When an odorant like this compound activates a specific combination of olfactory receptors, the sensory neurons expressing those receptors send signals to the olfactory bulb in the brain. nih.gov Axons from neurons expressing the same type of receptor converge onto specific spherical structures called glomeruli. nih.govnih.gov This convergence creates a map where each odorant evokes a unique and reproducible spatial pattern of glomerular activity. nih.govnih.govd-nb.info
Studies using imaging techniques like 2-deoxyglucose (2-DG) mapping have shown that these activity patterns are systematically related to the chemical structures of the odorants. nih.gov For example, molecules with an ester group have been shown to correlate with activity in specific regions of the olfactory bulb. nih.gov The patterns evoked by complex natural odors are often related to the patterns evoked by their major chemical components. nih.gov
While a specific glomerular map for this compound is not detailed in the literature, research on structurally similar compounds provides insight. The ester methyl tiglate, which shares the 2-methyl-pentenoate structure but has a methyl instead of a hexyl group, was found to strongly activate a single, specific glomerulus in the mouse olfactory bulb. nih.gov Furthermore, studies on other esters have demonstrated that the presence and position of double bonds consistently affect the resulting glomerular activity patterns. nih.gov This suggests that this compound would elicit a distinct and focal pattern of activity in the olfactory bulb, determined by its ester functional group, the length of its hexyl chain, and the specific position and cis configuration of its double bond.
Computational Models and Predictive Algorithms in Olfactory Science
The prediction of a molecule's scent based on its chemical structure is a primary challenge in the field of olfaction. nih.govscilit.com Unlike vision, where the wavelength of light directly corresponds to color, or audition, where sound frequency maps to pitch, the relationship between a chemical's structure and its perceived odor is complex and not yet fully understood. biorxiv.orgbiorxiv.org This complexity has driven the development of sophisticated computational models and predictive algorithms to decode these relationships. These tools are crucial for industries like perfumery and flavor creation, where designing molecules with specific scent profiles is a laborious and time-intensive process. researchgate.netacs.org
Theoretical Challenges in Mapping Chemical Structure to Olfactory Percepts
A significant hurdle in creating a universal map from chemical structure to odor perception is the frequent discontinuity in this relationship. biorxiv.orgresearchgate.net Unlike the monotonic relationship between frequency and pitch in hearing, small changes in a molecule's structure can lead to dramatic changes in its perceived scent, while structurally very different molecules can sometimes smell nearly identical. biorxiv.orgnih.gov
This challenge is famously illustrated by "Sell's triplets," which are sets of three molecules where the most structurally similar pair is not the most perceptually similar pair. biorxiv.orgbiorxiv.orgresearchgate.net Such examples demonstrate that simple chemoinformatic representations, like counts of functional groups or general physical properties, are often insufficient to accurately map the odor space. biorxiv.orgresearchgate.net The inability of traditional models to handle these discontinuities has been a major barrier to progress. nih.gov
Furthermore, the sheer dimensionality of the problem is immense. Humans have around 400 different types of olfactory receptors, and a single odorant molecule can activate a unique combination of these receptors, leading to a specific perceptual experience. biorxiv.orgresearch.google Predicting this combinatorial code is a central challenge. biorxiv.org While GNNs have shown great promise by learning directly from the molecular graph, effectively navigating these complex, non-linear relationships remains a key area of research. nih.govacs.org The ultimate goal is to create a map, analogous to the CIE color space for vision, that can accurately predict the perceptual qualities of virtually any molecule. biorxiv.orgnih.gov
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Vanillin |
| 3-methyl-2-octenoic acid ethyl ester |
| 3-methyl-2-pentenoic acid ethyl ester |
| 2-phenylethanol |
| 1-tridecanol |
| undecanal |
| lilial |
Biological Roles and Metabolic Pathways of Hexyl 2 Methyl 3 Pentenoate
Identification and Quantification in Biological Systems through Metabolomics
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has been instrumental in identifying novel compounds in complex biological matrices. Through these advanced analytical techniques, Hexyl 2-methyl-3-pentenoate (B14747980) has been identified in specific biological contexts. A notable study conducting a metabolome analysis of membrane vesicles from the cellulolytic bacterium Clostridium thermocellum successfully identified Hexyl 2-methyl-3-pentenoate as one of the constituents. nih.gov This identification was part of an effort to understand the chemical signals involved in cell-cell communication that could promote the bacterium's growth. nih.gov
While the compound has been identified, detailed quantitative data on its concentration in various biological systems or tissues is not extensively documented in the available scientific literature. The focus of studies mentioning this and similar compounds has often been on their presence and potential function rather than their precise quantification. nih.govmdpi.com For instance, in a study on hop varieties, a related compound, methyl 4-methyl-3-pentenoate, was identified as a unique marker, highlighting the utility of metabolomics in profiling volatile compounds in plants. mdpi.com
Table 1: Identification of this compound in Biological Systems
| Biological Source | Analytical Method | Study Focus | Reference |
|---|
Proposed Metabolic Pathways of this compound
The metabolism of this compound in biological systems is anticipated to follow the general pathways established for other fatty acid esters.
The primary metabolic route for fatty acid esters is enzymatic hydrolysis. inchem.orguniovi.es This reaction involves the cleavage of the ester bond, yielding the parent carboxylic acid and alcohol. uniovi.es In the case of this compound, it is expected to be hydrolyzed by hydrolase enzymes, such as lipases or esterases, into its constituent components: 2-methyl-3-pentenoic acid and hexanol. inchem.orgyoutube.com This hydrolytic process is a common detoxification and metabolic pathway, converting the lipophilic ester into more water-soluble molecules that can be further metabolized or excreted. youtube.com
Table 2: Proposed Hydrolysis of this compound
| Substrate | Enzyme Class (Predicted) | Product 1 (Carboxylic Acid) | Product 2 (Alcohol) |
|---|
Intermediary Metabolism of Related Fatty Acid Esters and Carboxylic Acids
Following hydrolysis, the resulting products, 2-methyl-3-pentenoic acid and hexanol, would enter intermediary metabolic pathways.
Fatty acid esters and their constituent parts are deeply integrated into lipid metabolism. foodb.cahmdb.ca Lipids, being insoluble in aqueous environments like blood plasma, are transported via lipoproteins. uoanbar.edu.iqmsdmanuals.com Dietary fats are packaged into chylomicrons, while fats synthesized in the liver are transported as very-low-density lipoproteins (VLDL). msdmanuals.comutmb.edu In peripheral tissues, lipoprotein lipase (B570770) hydrolyzes the triglycerides within these particles, releasing fatty acids for cellular uptake. youtube.commsdmanuals.com
Once hydrolyzed from its ester form, the resulting 2-methyl-3-pentenoic acid, a methyl-branched unsaturated fatty acid, is expected to participate in fatty acid metabolism. foodb.cahmdb.ca Fatty acids taken up by cells are typically activated to their Coenzyme A (CoA) derivatives in the cytosol. basicmedicalkey.comsathyabama.ac.in These acyl-CoA molecules can then be transported into the mitochondria via the carnitine shuttle for β-oxidation, a process that breaks them down into acetyl-CoA units to generate energy. basicmedicalkey.comsathyabama.ac.innih.gov Alternatively, they can be re-esterified into triglycerides for storage. utmb.edubasicmedicalkey.com The hexanol released from hydrolysis is a fatty alcohol that can be oxidized to its corresponding aldehyde and then to a carboxylic acid, which can also enter fatty acid metabolic pathways. hmdb.ca
Exploration of Potential Biological Signaling Roles
Beyond their role in energy metabolism, certain fatty acids and their derivatives can act as signaling molecules.
There is growing evidence that this compound may function as a signaling molecule, particularly in microbial communities. nih.gov Its identification within membrane vesicles of C. thermocellum, which are known to mediate cell-cell interactions, supports this hypothesis. nih.gov This role is analogous to that of the "diffusible signal factor" (DSF) family of molecules. nih.govnih.gov
DSFs are a class of cis-2-unsaturated fatty acids that act as quorum-sensing signals in various microorganisms. nih.govnih.gov These molecules regulate important biological functions, including virulence, biofilm formation and dispersion, and motility. nih.gov For example, Xanthomonas campestris uses cis-11-methyl-2-dodecenoic acid as a DSF. nih.gov The structural similarity of 2-methyl-3-pentenoic acid (the core of the subject ester) to these known signaling molecules suggests that this compound could be part of a similar chemical communication system, potentially influencing the behavior and growth of microbial populations. nih.gov
Analytical Methodologies for Research on Hexyl 2 Methyl 3 Pentenoate
Chromatographic Techniques for Separation and Quantification in Complex Mixtures
Chromatography is a foundational analytical tool for isolating specific compounds from intricate samples. For a volatile ester like Hexyl 2-methyl-3-pentenoate (B14747980), gas chromatography is the method of choice, enabling both qualitative identification and quantitative measurement.
Gas-Liquid Chromatography (GLC) for Isomer Resolution and Purity Assessment
Gas-Liquid Chromatography (GLC) is a crucial technique for assessing the purity of Hexyl 2-methyl-3-pentenoate and resolving its various isomers. The compound can exist as different geometric (cis/trans or Z/E) and positional isomers (e.g., 2-methyl-3-pentenoate vs. 2-methyl-4-pentenoate), which often have very similar boiling points but may possess distinct sensory properties.
The separation in GLC is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid stationary phase coated on a solid support within a long, thin capillary column. The choice of stationary phase is critical for isomer resolution. Phases with different polarities can exploit subtle differences in the molecular shape and dipole moment of the isomers, leading to different retention times. For instance, more polar stationary phases can offer enhanced separation of cis and trans isomers.
Purity assessment is another key application of GLC. Commercial preparations of this compound are often specified with a minimum purity level, such as ≥97.0%. thegoodscentscompany.com GLC, typically with a Flame Ionization Detector (FID), can quantify the main compound and detect the presence of impurities or isomeric variants, ensuring the quality of the material used in research or commercial applications. The Kovats retention index, a standardized measure of retention time, can also be calculated to help identify the compound by comparing it to values in established databases. pherobase.comgcms.cz
Table 1: Isomers and Related Compounds of Hexyl 2-methyl-pentenoate
| Compound Name | CAS Number | Isomer Type | Notes |
| This compound (high cis) | 85508-08-3 | Geometric (Z/cis) | Often described with tropical, melon-like aroma. thegoodscentscompany.com |
| Hexyl (E)-2-methyl-3-pentenoate | 58625-95-9 | Geometric (E/trans) | The trans isomer of the 3-pentenoate. thegoodscentscompany.comnih.gov |
| Hexyl 2-methyl-4-pentenoate | 58031-03-1 | Positional | Double bond is at the 4-position instead of the 3-position. |
| Hexyl 2-methyl-3&4-pentenoate (mixture) | Not applicable | Mixture | Commercial products can be mixtures of positional isomers. thegoodscentscompany.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the highly specific detection capabilities of mass spectrometry, making it an indispensable tool for the unambiguous identification of this compound. As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a predictable and reproducible manner.
The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The parent molecular ion (M+) peak confirms the compound's molecular weight (198.30 g/mol ), while the fragmentation pattern provides structural information. nih.govechemi.com For an ester like this compound, characteristic fragments would arise from the cleavage of the ester bond and rearrangements like the McLafferty rearrangement. By comparing the obtained mass spectrum with reference spectra in databases (e.g., NIST, Wiley), a confident identification can be made. mdpi.com
In the context of metabolite profiling, GC-MS is used to identify and quantify compounds in biological samples. nih.gov If this compound were a metabolite, for instance in food or a biological system, GC-MS could detect its presence even at low concentrations. The technique's sensitivity and specificity are vital for distinguishing the target compound from a complex matrix of other metabolites. mdpi.com
Table 2: Predicted Key Mass Fragments for this compound
| m/z Value | Possible Fragment Identity | Fragmentation Process |
| 198 | [M]+ (Molecular Ion) | Intact ionized molecule |
| 113 | [C6H9O2]+ | Loss of the hexyl radical (•C6H13) |
| 99 | [C5H7O2]+ | McLafferty rearrangement (loss of pentene) |
| 85 | [C6H13]+ | Hexyl cation from cleavage of the ester C-O bond |
| 57 | [C4H9]+ | Butyl cation, a common fragment from the hexyl chain |
Spectroscopic Characterization Methods in Academic Research
Spectroscopy provides deep insight into the molecular structure of a compound by probing how it interacts with electromagnetic radiation. For a molecule like this compound, Nuclear Magnetic Resonance (NMR) is the most powerful spectroscopic technique for complete structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomer Ratio Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for determining the precise atomic connectivity and stereochemistry of this compound. ethernet.edu.etd-nb.info Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to build a complete picture of the molecule.
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would show characteristic signals for the terminal methyl groups of the hexyl and pentenoate chains, the various methylene (B1212753) (-CH2-) groups, and the protons on the carbon-carbon double bond (vinyl protons).
¹³C NMR: Reveals the number of chemically distinct carbon atoms in the molecule, distinguishing between sp³, sp², and carbonyl carbons.
Crucially, NMR is the primary technique for determining the geometric isomer ratio (cis/trans). The coupling constant (J-value) between the two vinyl protons (at C3 and C4) is diagnostic of the double bond's configuration. A larger coupling constant (typically ~15 Hz) is characteristic of a trans (E) arrangement, where the protons are on opposite sides of the double bond. A smaller coupling constant (typically ~10 Hz) indicates a cis (Z) configuration. By integrating the signals corresponding to each isomer in the ¹H NMR spectrum, their relative ratio in a mixture can be accurately quantified. researchgate.net Advanced 2D-NMR techniques like COSY and HSQC can be used to further confirm proton-proton and proton-carbon connectivities, respectively.
Table 3: Typical ¹H NMR Chemical Shift Ranges and Coupling Constants
| Proton Group | Approximate Chemical Shift (δ, ppm) | Multiplicity | Key Coupling Information |
| CH3 (pentenoate) | 1.6 - 1.8 | Doublet | Couples to the C4 proton |
| CH3 (hexyl) | 0.8 - 0.9 | Triplet | Couples to adjacent CH2 |
| CH (α-carbon) | 2.9 - 3.2 | Multiplet | Couples to vinyl and methyl protons |
| CH=CH (vinyl) | 5.4 - 5.8 | Multiplets | J ≈ 10 Hz for cis; J ≈ 15 Hz for trans |
| O-CH2 (hexyl) | 4.0 - 4.2 | Triplet | Couples to adjacent CH2 |
| CH2 (hexyl chain) | 1.2 - 1.7 | Multiplets | Overlapping signals |
Note: Values are estimates and can vary based on solvent and specific isomer. illinois.eduillinois.edupdx.edusysu.edu.cnsigmaaldrich.com
Advanced Characterization Techniques in Metabolomics Research
Metabolomics aims to comprehensively identify and quantify all small molecules (metabolites) within a biological system. As a fatty acid ester, this compound falls within the lipidome, a subset of the metabolome. hmdb.ca Advanced techniques are required to detect and characterize such compounds in complex biological extracts.
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a cornerstone of modern metabolomics. miami.edunih.gov Unlike unit-resolution mass spectrometers, HRMS instruments (like Orbitrap or TOF analyzers) can measure the mass of an ion with extremely high accuracy (typically to within 5 parts per million). This capability allows for the determination of a molecule's exact elemental formula from its precise mass. For this compound (C12H22O2), the calculated monoisotopic mass is 198.16198 Da. nih.govechemi.com HRMS can distinguish this from other isobaric compounds (molecules with the same nominal mass but different elemental formulas), which is a common challenge in metabolomics. nih.govresearchgate.netresearchgate.net This level of specificity is crucial for confidently annotating metabolites in untargeted studies where the identity of most detected features is unknown.
Cheminformatic Approaches for Molecular Representation and Classification in Research
Cheminformatics provides the tools and standards for representing and classifying chemical structures in databases and computational models. These approaches are essential for organizing, searching, and analyzing vast amounts of chemical data in research.
This compound is represented in digital formats using standard line notations. The Simplified Molecular-Input Line-Entry System (SMILES) and the International Chemical Identifier (InChI) are two primary methods. These notations encode the molecule's atomic connectivity and, in the case of InChI and isomeric SMILES, its stereochemistry. The InChIKey is a condensed, fixed-length version of the InChI used for database lookups and web searches.
Chemical ontologies and taxonomies are used to classify the compound based on its structural features. This compound is classified as a fatty acid ester. nih.govhmdb.ca This hierarchical classification places it within broader categories such as fatty acyls, lipids and lipid-like molecules, and ultimately, organic compounds. hmdb.ca This systematic classification is vital for database organization (e.g., PubChem, HMDB) and for linking the molecule to related metabolic pathways and biological functions. nih.govhmdb.ca
Table 4: Cheminformatic Identifiers for this compound
| Identifier Type | Value (for (E)-isomer) | Description |
| Molecular Formula | C12H22O2 | Represents the elemental composition of the molecule. nih.gov |
| IUPAC Name | hexyl (E)-2-methylpent-3-enoate | The systematic name defining the structure and stereochemistry. nih.gov |
| SMILES | CCCCCCOC(=O)C(C)/C=C/C | A line notation encoding the molecular graph and E/Z geometry. nih.gov |
| InChI | InChI=1S/C12H22O2/c1-4-6-7-8-10-14-12(13)11(3)9-5-2/h5,9,11H,4,6-8,10H2,1-3H3/b9-5+ | A standardized, non-proprietary textual representation of the structure. nih.gov |
| InChIKey | BSKRYZBCMPUFRS-WEVVVXLNSA-N | A hashed, fixed-length version of the InChI for database searching. nih.gov |
| Chemical Taxonomy | Fatty acid esters | Classification based on the primary functional group and structural class. hmdb.ca |
Future Research Directions and Theoretical Considerations for Hexyl 2 Methyl 3 Pentenoate
Elucidating Novel Biosynthetic Pathways and Enzymatic Production Mechanisms
Future research is poised to uncover the precise biosynthetic pathways leading to Hexyl 2-methyl-3-pentenoate (B14747980) in nature. While the exact route is not yet detailed for this specific compound, a plausible pathway can be hypothesized based on the well-documented biosynthesis of other volatile esters in fruits. nih.govfrontiersin.orguni-lj.si The formation of such esters typically involves the convergence of two major metabolic routes: the lipoxygenase (LOX) pathway for the alcohol moiety and pathways deriving from amino acid or fatty acid metabolism for the acyl moiety. nih.govuni-lj.si
The final and crucial step in the biosynthesis of volatile esters is catalyzed by alcohol acyltransferases (AATs), enzymes that facilitate the esterification of an alcohol with an acyl-CoA molecule. nih.govfrontiersin.orgresearchgate.net These enzymes, belonging to the BAHD family of acyltransferases, are recognized as having a significant effect in the formation of a wide array of esters that constitute fruit aromas. nih.gov
A proposed biosynthetic pathway for Hexyl 2-methyl-3-pentenoate would likely involve:
Formation of the Hexyl Moiety: The C6 alcohol, n-hexanol, is likely generated from the degradation of fatty acids like linoleic and linolenic acid via the lipoxygenase (LOX) pathway. This process involves the oxidative cleavage of fatty acids to produce C6 aldehydes, which are subsequently reduced to their corresponding alcohols by alcohol dehydrogenase (ADH) enzymes. nih.govuni-lj.si
Formation of the 2-Methyl-3-pentenoyl Moiety: The branched-chain acyl group, 2-methyl-3-pentenoyl-CoA, is probably derived from amino acid catabolism, with isoleucine being a likely precursor.
Enzymatic Esterification: An alcohol acyltransferase (AAT) enzyme would then catalyze the condensation of n-hexanol with 2-methyl-3-pentenoyl-CoA to form the final ester, this compound. nih.gov
Future research will need to focus on identifying the specific AATs that exhibit high substrate specificity for these precursors. The substrate preference of recombinant AAT enzymes is not always reflected in the natural volatile profile of the fruit, suggesting that the availability of precursors is a key determining factor. nih.gov Investigating the genetic regulation of these pathways, particularly the expression of key enzymes like LOX, ADH, and AAT during fruit ripening, will be critical. uni-lj.si Furthermore, exploring enzymatic production routes using isolated enzymes or engineered microorganisms presents a promising avenue for the "natural" synthesis of this flavor compound. researchgate.netijsr.net Acyltransferases from organisms like Mycobacterium smegmatis have already demonstrated high efficiency in producing various flavor esters in aqueous systems, paving the way for sustainable biocatalytic methods. researchgate.net
Development of Advanced Catalysis and Sustainable Synthesis Methods
The demand for "natural" and sustainably produced flavor and fragrance compounds has driven research into green chemical synthesis methods, moving away from traditional approaches that often rely on corrosive mineral acid catalysts. jetir.orgresearchgate.net Future development for the synthesis of this compound will likely focus on advanced catalytic systems that are efficient, selective, and environmentally benign.
Enzymatic Catalysis: Biocatalysis, particularly using lipases and acyltransferases, stands out as a leading sustainable method. ijsr.net Lipases, such as the robust Candida antarctica lipase (B570770) B (CAL-B), are widely employed for esterification and transesterification reactions under mild conditions, often in non-aqueous solvents to achieve high conversion rates for various flavor esters. ijsr.netresearchgate.net Enzymatic strategies represent an efficient alternative to traditional methods, reducing the use of organic solvents and minimizing side reactions. researchgate.net
Heterogeneous Catalysis: The use of solid acid catalysts offers significant advantages, including easy separation, reusability, high atom economy, and reduced environmental pollution. jetir.org Materials like Amberlyst 15, a sulfonated polystyrene resin, have been successfully used as green catalysts for synthesizing commercially important perfumery esters with high conversion rates. jetir.org Other potential catalysts include sulfonated biochar derived from waste, which aligns with the principles of a circular economy. mdpi.com
Advanced Transesterification: Transesterification is a key reaction for producing esters by exchanging the alcohol or acid group of an existing ester. wikipedia.org This method can be catalyzed by enzymes, acids, or bases. Sustainable advancements include the use of lanthanide metal alkoxide catalysts for the synthesis of unsaturated esters under mild conditions, which helps to control side reactions like polymerization. google.com For challenging substrates like α,β-unsaturated alcohols, specific catalyst systems are needed to avoid unwanted rearrangements. rsc.org
Future research could explore the following for this compound synthesis:
Solvent-Free Systems: Using one of the reactants (e.g., hexanol) as the reaction medium to eliminate the need for organic solvents. ijsr.net
Phase-Transfer Catalysis (PTC): This approach can enhance reaction rates in multiphase systems, proving effective for the esterification of various organic acids. mdpi.com
Palladium Catalysis: For related syntheses, palladium-catalyzed processes like the hydroxycarbonylation of pentenoic acids have shown high activity and selectivity. acs.org
| Method | Catalyst Example | Key Advantages | Reference |
|---|---|---|---|
| Enzymatic Esterification | Candida antarctica Lipase B (CAL-B) | High specificity, mild conditions, "natural" product label | ijsr.netresearchgate.net |
| Heterogeneous Catalysis | Amberlyst 15 (Solid Acid) | Recyclable catalyst, high atom economy, energy efficient | jetir.org |
| Advanced Transesterification | Lanthanide Metal Alkoxides | Mild conditions, suitable for unsaturated esters | google.com |
| Phase-Transfer Catalysis | Tetrabutyl Ammonium Bromide (TBAB) | Enhances reaction rates in multiphase systems | mdpi.com |
In-depth Modeling and Prediction of Structure-Perception Relationships
This compound is recognized for its complex and desirable aroma profile, which is crucial for its application in the flavor and fragrance industry. Understanding the relationship between its molecular structure and its perceived scent is a key area for future research. The contribution of any volatile compound to an aroma depends not only on its concentration but also on its odor detection threshold, which is intrinsically linked to its molecular geometry and functional groups. wikipedia.org
The sensory profile of this compound is described with a variety of notes, highlighting its complexity.
| Sensory Descriptor | Description Details | Source |
|---|---|---|
| Tropical | A delicately tropical aroma reminiscent of melon or muscat grape. | BOC Sciences google.com |
| Fruity | General fruity character. | HMDB google.com |
| Spicy / Peppery | Described as having peppery back notes. | BOC Sciences google.com |
| Green | Associated with green and cantaloupe rind notes. | HMDB google.com |
| Waxy | A waxy undertone. | HMDB google.com |
Future research in this area will focus on building predictive models that can link the structural features of this compound and related esters to their specific odor qualities. This involves several complex steps in the olfaction mechanism:
Peri-Receptor Events: The interaction of the odorant molecule with odorant-binding proteins in the nasal mucus. ijsr.net
Receptor Interaction: The binding of the molecule to specific olfactory receptors (ORs), which are G-protein-coupled receptors located in the olfactory epithelium. frontiersin.orgijsr.net
Signal Transduction: The translation of this binding event into a neural signal that is processed by the brain. ijsr.net
Modeling efforts aim to create a "computational nose" by predicting how a molecule's shape, size, stereochemistry, and electronic properties will influence its interaction with the hundreds of different types of human olfactory receptors. frontiersin.org For esters, perceptual interactions within a mixture can be synergistic or additive, further complicating the prediction of the final aroma. uni-lj.si Advanced computational models, combined with sensory panel data and gas chromatography-olfactometry (GC-O), will be essential to deconstruct the specific structural determinants of the "tropical," "melon," and "peppery" notes of this compound.
Comprehensive Analysis of Ecological and Inter-species Chemical Signaling Roles
Volatile organic compounds (VOCs), including a vast array of esters, are fundamental to chemical communication between living organisms. researchgate.net Plants, in particular, emit complex blends of VOCs to interact with their environment, signaling to other plants, attracting pollinators, and defending against herbivores and pathogens. nih.govresearchgate.net While the specific ecological role of this compound has not been documented, its identity as a volatile ester strongly suggests it could function as an infochemical in various ecological contexts.
Future research should investigate the potential roles of this compound in:
Plant-Plant Communication: Plants can "eavesdrop" on the VOCs released by stressed neighbors and prime their own defenses in preparation for an impending threat. researchgate.net Esters are often part of the blend of herbivore-induced plant volatiles (HIPVs) that mediate this communication. nih.gov
Plant-Insect Interactions: Volatile esters are key components of floral scents that attract pollinators. Conversely, they can also be released upon herbivore damage to attract natural enemies of the attacking insect, a form of indirect defense.
Microorganism-Plant Signaling: Bacteria and fungi also release VOCs that can influence plant growth and induce systemic resistance against pathogens. rsc.org The exchange of volatile signals between plants and microbes is a dynamic and critical aspect of ecosystem function. rsc.orggpnotebook.com
Given that this compound belongs to the class of fatty acid derivatives, its emission could be induced by biotic or abiotic stresses. nih.gov Research efforts to uncover its ecological significance would involve trapping and analyzing the VOCs released by plants under different conditions (e.g., mechanical damage, herbivory, pathogen attack) to see if this compound is among the induced compounds. Subsequent behavioral assays with insects or physiological studies on neighboring plants could then determine its function as a chemical signal. researchgate.net This line of inquiry holds the promise of revealing new facets of the complex chemical conversations that structure natural ecosystems. researchgate.net
Q & A
Q. How is Hexyl 2-methyl-3-pentenoate identified in essential oil analysis?
this compound is typically identified using gas chromatography/mass spectrometry (GC/MS) with the following parameters:
- Retention Time (RT): 21.11
- Arithmetic Index (AI): 1320
- Kovats Index (KI): 1322 The compound can be sourced from Bedoukian Research and is cataloged under MSD LIB#: 2196. Methodological consistency in column type (e.g., polar vs. non-polar), carrier gas flow rate, and calibration with reference standards is critical for accurate identification .
Table 1: GC/MS Parameters for this compound
| Parameter | Value | Source |
|---|---|---|
| CAS Number | 58625-94-8 | Adams (2017) |
| Molecular Formula | C₁₂H₂₂O₂ | |
| RT | 21.11 |
Q. What are the key physicochemical properties of this compound?
The compound has a molecular weight of 198 g/mol (C₁₂H₂₂O₂) and is characterized by its ester functional group. Its stability under varying temperatures and pH conditions should be tested experimentally, as ester bonds may hydrolyze in acidic or alkaline environments. Bedoukian Research provides technical data sheets for baseline property validation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in GC/MS data for this compound across studies?
Discrepancies in retention indices (e.g., KI = 1322 vs. KI = 1400 for structural analogs like Hexenyl 2-methyl-2-pentenoate) often arise from differences in GC column phases, temperature gradients, or calibration methods. To mitigate this:
- Use internal standards (e.g., n-alkanes) for Kovats Index calibration.
- Compare spectral libraries (e.g., NIST) and cross-validate with authentic samples. Structural analogs may co-elute; tandem MS (MS/MS) or orthogonal methods like NMR can confirm identity .
Q. What methodological considerations are critical for safe handling of this compound in laboratory settings?
While explicit safety data for this compound is limited, the IFRA Standards for structurally similar esters (e.g., Hexyl Salicylate) recommend:
- Maximum exposure limits of 0.1% in leave-on cosmetic products.
- Use of personal protective equipment (PPE) during synthesis.
- Ventilation controls to minimize inhalation risks. Researchers should consult the RIFM Safety Assessment Database for hazard profiling .
Table 2: Safety Guidelines Based on Analogous Esters
| Parameter | Recommendation | Source |
|---|---|---|
| Cosmetic Use Limit | ≤0.1% (leave-on) | IFRA (2022) |
| PPE Requirements | Gloves, goggles |
Q. How can experimental designs assess the environmental degradation of this compound?
- Biodegradation Studies : Use OECD 301B (Ready Biodegradability) protocols with activated sludge inoculum. Monitor via HPLC for ester hydrolysis products.
- Ecotoxicology : Apply Daphnia magna acute toxicity tests (OECD 202) to evaluate aquatic impacts.
- Green Synthesis : Align with Guidelines for Green Procurement by minimizing fluorinated solvents, as suggested for related propanoate esters .
Methodological Notes
- Data Validation : Cross-reference GC/MS results with Bedoukian’s spectral libraries to avoid misidentification of isomers (e.g., Z/E configurations) .
- Contradiction Analysis : When conflicting data arise (e.g., retention indices), replicate experiments under standardized conditions and validate via collaborative trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
